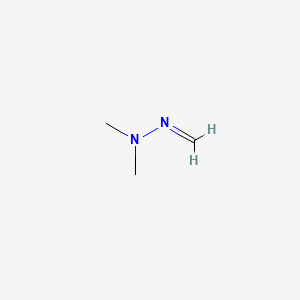

Dimethylmethylenehydrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 516745. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-N-(methylideneamino)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2/c1-4-5(2)3/h1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNVSJIXYFNRDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174260 | |

| Record name | Formaldehyde, dimethylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2035-89-4 | |

| Record name | Formaldehyde, dimethylhydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2035-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylmethylenehydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002035894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylmethylenehydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formaldehyde, dimethylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formaldehyde Dimethylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLMETHYLENEHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2TM49V35A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dimethylmethylenehydrazine

Introduction

Dimethylmethylenehydrazine, systematically known as formaldehyde dimethylhydrazone and often abbreviated as MDH, is a reactive chemical intermediate derived from unsymmetrical dimethylhydrazine (UDMH). Its formation represents a critical transformation of UDMH, a high-energy liquid rocket propellant, into a versatile synthon for organic chemistry. The parent compound, UDMH, is notoriously toxic and carcinogenic, complicating its transport and disposal. A significantly more benign and safer disposal approach involves its immediate reaction with a formalin solution to form MDH, which is an order of magnitude less toxic.[1]

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound. It is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound's preparation and analytical validation. We will explore the causal chemistry behind the synthesis, provide robust experimental protocols, and detail the spectroscopic fingerprint that confirms its identity.

Synthesis of this compound

The primary and most efficient route for synthesizing this compound is the condensation reaction between unsymmetrical dimethylhydrazine (UDMH) and formaldehyde. This reaction is a classic example of hydrazone formation, a cornerstone of carbonyl chemistry.

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic addition-elimination mechanism. The terminal nitrogen atom of UDMH, possessing a lone pair of electrons, acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of formaldehyde. This initial addition results in the formation of an unstable carbinolamine intermediate. Subsequent dehydration (elimination of a water molecule) rapidly occurs, yielding the stable C=N double bond of the hydrazone.

The choice of this synthetic route is underpinned by several key factors:

-

High Reactivity: The reaction between UDMH and formaldehyde is spontaneous and often exothermic, proceeding rapidly under ambient conditions.[1]

-

Atom Economy: The reaction is highly efficient, with water being the only byproduct.

-

Precursor Availability: Both UDMH and formaldehyde (typically as an aqueous solution, formalin) are readily available industrial chemicals.

-

Safety Enhancement: As mentioned, converting highly toxic UDMH into the less hazardous MDH is a critical application, particularly for the disposal and recycling of substandard rocket fuel.[1]

Diagram: Synthesis Mechanism

Caption: Mechanism of this compound formation.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a self-validating system for producing and purifying this compound.

Materials:

-

Unsymmetrical dimethylhydrazine (UDMH)

-

Formalin solution (37% formaldehyde in water)

-

Dichloromethane (DCM) or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar. Place the flask in an ice bath on a magnetic stirrer.

-

Addition of Reactants: To the flask, add a measured quantity of unsymmetrical dimethylhydrazine (UDMH). Begin stirring and allow it to cool to 0-5 °C.

-

Slowly add an equimolar amount of formalin solution dropwise via a dropping funnel. Causality: The reaction is exothermic; slow, controlled addition in an ice bath is crucial to prevent overheating and potential side reactions.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then remove the ice bath and let it warm to room temperature, stirring for another 1-2 hours to ensure the reaction goes to completion.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase three times with dichloromethane. Combine the organic layers. Causality: MDH is more soluble in the organic solvent than in the aqueous phase, allowing for its separation from water and water-soluble impurities.

-

Drying: Dry the combined organic extracts over anhydrous magnesium sulfate. Swirl the flask until the drying agent no longer clumps together, indicating that the water has been absorbed.

-

Solvent Removal: Filter off the drying agent and transfer the dried solution to a clean, pre-weighed round-bottom flask. Remove the dichloromethane using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.[1] A codistillation with an inert solvent like isopropanol has also been reported as an effective purification method to separate the hydrazone from unreacted UDMH.[2]

Diagram: Experimental Workflow

Caption: General workflow for MDH synthesis and purification.

Characterization and Physical Properties

Definitive identification of the synthesized product is achieved through a combination of physical property measurements and spectroscopic analysis.

Physical Properties

The physical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃H₈N₂ | - |

| Molecular Weight | 72.12 g/mol | - |

| Appearance | Colorless to yellowish oil/liquid | [1] |

| Boiling Point | Estimated 75-95 °C at 760 mmHg | Authoritative value not found; estimated based on precursors UDMH (64.0 °C) and SDMH (87 °C).[3][4] |

| Density | ~0.8 g/mL | Estimated based on related hydrazones. |

Spectroscopic Data

Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and analyze fragmentation patterns, which provides structural clues.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 72 , corresponding to the molecular weight of C₃H₈N₂.[5]

-

Key Fragments: The electron ionization (EI) mass spectrum shows characteristic fragments that validate the structure.[5]

-

m/z = 42: This is a major peak, likely corresponding to the [CH₂N₂]⁺ fragment after the loss of the two methyl groups.

-

m/z = 57: This fragment corresponds to the loss of a methyl group ([M-15]⁺).

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. The spectrum of MDH is defined by the presence of the C=N bond and the absence of the N-H and C=O bonds of the starting materials.

| Wavenumber (cm⁻¹) | Vibration | Significance |

| ~2970-2850 | C-H stretch (sp³) | Confirms the presence of methyl groups. |

| ~3050-3000 | C-H stretch (sp²) | Confirms the C-H bonds on the methylene (=CH₂) group. |

| ~1640-1620 | C=N stretch | Key diagnostic peak for hydrazone formation. |

| ~1460 | C-H bend | Bending vibrations of the methyl/methylene groups. |

| No peak ~3400-3200 | Absence of N-H stretch | Confirms complete reaction of the primary amine of UDMH. |

| No peak ~1740-1680 | Absence of C=O stretch | Confirms complete reaction of formaldehyde. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR):

-

δ ~2.5-2.7 ppm (singlet, 6H): This signal corresponds to the six equivalent protons of the two methyl groups [-N(CH ₃)₂]. It appears as a singlet because there are no adjacent protons to cause splitting.

-

δ ~6.0-6.5 ppm (singlet, 2H): This signal represents the two equivalent protons of the methylene group [H ₂C=N-]. It is shifted significantly downfield due to the deshielding effect of the C=N double bond.

¹³C NMR (Carbon NMR):

-

δ ~45-50 ppm: This signal corresponds to the two equivalent carbons of the methyl groups [-N(C H₃)₂].

-

δ ~125-135 ppm: This signal corresponds to the carbon of the methylene group [C H₂=N-]. The significant downfield shift is characteristic of a carbon atom involved in a C=N double bond.

The combination of these spectroscopic techniques provides a self-validating system: MS confirms the correct mass, IR confirms the key functional group transformation, and NMR confirms the precise connectivity and arrangement of all atoms in the molecule.

Safety, Handling, and Stability

While this compound is less toxic than its precursor UDMH, it is still a hydrazine derivative and must be handled with appropriate precautions. UDMH is a highly flammable, corrosive, and toxic liquid.[3][6]

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of vapors.[4][7] All equipment must be properly grounded to prevent ignition from static discharge.[3][4]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles and a face shield, and a flame-resistant lab coat at all times.[4][8]

-

Handling: Avoid all personal contact, including inhalation and skin contact.[8] Do not work alone. An emergency shower and eyewash station must be readily accessible.[4][7]

-

Stability and Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4] MDH can polymerize under acidic conditions.[1] It should be stored away from strong oxidizing agents and acids.[7]

-

Spill & Waste: In case of a spill, evacuate the area and remove all ignition sources.[7] Absorb the spill with an inert material like vermiculite or sand and place it in a sealed container for hazardous waste disposal.[3][7]

Applications in Modern Synthesis

The utility of this compound extends beyond its role in UDMH disposal. It serves as a valuable and versatile building block in organic synthesis. Its unique electronic structure, featuring a nucleophilic nitrogen and a reactive C=N double bond, allows it to participate in a variety of chemical transformations. Notably, it is used in:

-

Heterocyclic Chemistry: As a precursor for constructing various nitrogen-containing heterocyclic rings through cycloaddition and other reactions.[1]

-

Pharmaceutical Synthesis: It is a key component in the synthesis of beta-lactam scaffolds, which form the core structure of many essential antibacterial agents.[1]

-

Molecular Design: The distinct reactivity of its structural fragments makes it a target for developing novel molecular architectures in medicinal chemistry and pharmaceutical research.[1]

References

-

Wikipedia. (n.d.). Unsymmetrical dimethylhydrazine. Retrieved from [Link]

-

Chem Service. (2014, July 31). SAFETY DATA SHEET: Methyl hydrazine. Retrieved from [Link]

-

Milyushkin, A. L., et al. (2023). The Recycling of Substandard Rocket Fuel N,N-Dimethylhydrazine via the Involvement of Its Hydrazones Derived from Glyoxal, Acrolein, Metacrolein, Crotonaldehyde, and Formaldehyde in Organic Synthesis. International Journal of Molecular Sciences. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74857, this compound. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). 1,1-DIMETHYLHYDRAZINE HAZARD SUMMARY. Retrieved from [Link]

-

American Chemical Society. (2023, March 21). 1,1-Dimethylhydrazine. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. Retrieved from [Link]

-

Milyushkin, A. L., et al. (2023). The Recycling of Substandard Rocket Fuel N,N-Dimethylhydrazine via the Involvement of Its Hydrazones... International Journal of Molecular Sciences. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5976, 1,1-Dimethylhydrazine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). unsym.-DIMETHYLHYDRAZINE HYDROCHLORIDE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81125, Formaldehyde hydrazone. Retrieved from [Link]

- Nauflett, G. W. (1979). U.S. Patent No. 4,154,658. Google Patents.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Formaldehyde, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]

- 3. Unsymmetrical dimethylhydrazine - Wikipedia [en.wikipedia.org]

- 4. Symmetrical dimethylhydrazine - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. 1,1-DIMETHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hydrazine, 1,1-dimethyl- (CAS 57-14-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Formaldehyde Dimethylhydrazone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of formaldehyde dimethylhydrazone, a versatile reagent with significant applications in organic synthesis and drug development. This document moves beyond a simple listing of data points to offer insights into the causality behind its reactivity and practical, field-proven methodologies for its handling, synthesis, and analysis.

Molecular Identity and Physical Characteristics

Formaldehyde dimethylhydrazone, also known as dimethylmethylenehydrazine, is a hydrazone derivative of formaldehyde and unsymmetrical dimethylhydrazine (UDMH).[1][2] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₈N₂ | [2] |

| Molecular Weight | 72.11 g/mol | [2] |

| CAS Number | 2035-89-4 | [2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Melting Point | -103 °C | [1] |

| Boiling Point | 71 °C | [1] |

| Flash Point | -10 °C | [1] |

| Density (Specific Gravity) | 0.81 g/cm³ (at 20 °C) | [1] |

| Solubility | Soluble in water and various organic solvents | [2] |

| SMILES | C=NN(C)C | [2] |

| InChI | InChI=1S/C3H8N2/c1-4-5(2)3/h1H2,2-3H3 | [2] |

Spectroscopic Profile: A Key to Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two methyl groups (N(CH₃)₂) would likely appear as a sharp singlet. The two protons of the methylene group (C=CH₂) would also likely be a singlet, though its chemical shift would be further downfield due to the influence of the C=N double bond.

-

¹³C NMR: The carbon NMR spectrum would show two distinct signals. One for the two equivalent methyl carbons and another for the methylene carbon, which would be significantly deshielded and appear at a higher chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key absorption bands would include:

-

C=N Stretch: A characteristic absorption band for the imine group, typically appearing in the range of 1690-1640 cm⁻¹.

-

C-H Stretch: Absorptions corresponding to the sp³ C-H bonds of the methyl groups and the sp² C-H bonds of the methylene group.

-

N-N Stretch: This bond vibration is often weak and can be difficult to identify definitively.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern. For formaldehyde dimethylhydrazone, the molecular ion peak (M⁺) would be observed at m/z 72. Common fragmentation pathways would likely involve the loss of methyl groups or cleavage of the N-N bond.

Chemical Reactivity and Synthetic Utility

Formaldehyde dimethylhydrazone's reactivity is centered around the C=N double bond and the nucleophilic nitrogen atoms, making it a valuable building block in organic synthesis.

Hydrolysis

Hydrazones are susceptible to hydrolysis, which cleaves the C=N bond to regenerate the parent carbonyl compound (formaldehyde) and the hydrazine (unsymmetrical dimethylhydrazine).[3][4][5] This reaction is typically catalyzed by acid.[3][5] The hydrolytic stability of hydrazones is generally lower than that of oximes.[3]

Experimental Workflow: Hydrolysis of Formaldehyde Dimethylhydrazone

Caption: Workflow for the acid-catalyzed hydrolysis of formaldehyde dimethylhydrazone.

Reduction

The C=N double bond of formaldehyde dimethylhydrazone can be reduced to the corresponding hydrazine, 1,1-dimethyl-2-methylhydrazine. Common reducing agents for hydrazones include sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation.[6][7] More specialized reagents like primary amine boranes have also been shown to be effective.[6][7]

Oxidation

Oxidation of hydrazones can lead to a variety of products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can cleave the N-N bond. Milder oxidizing agents may lead to the formation of diazo compounds.[8][9]

Cycloaddition Reactions: A Gateway to Heterocycles

Formaldehyde dimethylhydrazone is a valuable precursor in the synthesis of various heterocyclic compounds, most notably β-lactams, which are core structures in many antibiotic drugs.[10] The [2+2] cycloaddition reaction of the hydrazone with a ketene is a key step in this process.

Signaling Pathway: Synthesis of β-Lactams

Caption: General pathway for the synthesis of β-lactams from formaldehyde dimethylhydrazone.

Synthesis and Purification

Formaldehyde dimethylhydrazone is typically synthesized by the condensation reaction between unsymmetrical dimethylhydrazine (UDMH) and formaldehyde.[10][11]

Laboratory Synthesis Protocol

Materials:

-

Unsymmetrical dimethylhydrazine (UDMH)

-

Formaldehyde solution (formalin)

-

Anhydrous potassium carbonate

-

Diethyl ether

-

Magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a well-ventilated fume hood, a solution of unsymmetrical dimethylhydrazine in diethyl ether is prepared in a round-bottom flask equipped with a magnetic stir bar.

-

The flask is cooled in an ice bath.

-

An equimolar amount of formaldehyde solution (formalin) is added dropwise to the stirred UDMH solution.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure complete reaction.

-

The organic layer is separated and dried over anhydrous potassium carbonate.

-

The diethyl ether is removed by rotary evaporation.

-

The crude product is then purified by fractional distillation under atmospheric or reduced pressure.[12][13][14]

Purification

Fractional distillation is the primary method for purifying formaldehyde dimethylhydrazone.[12][13][14] Due to its relatively low boiling point, care must be taken to control the distillation temperature to avoid decomposition.

Applications in Drug Development

Formaldehyde dimethylhydrazone serves as a key intermediate in the synthesis of various pharmaceuticals. Its ability to participate in the formation of heterocyclic rings is particularly valuable. As mentioned, its most prominent role is in the synthesis of β-lactam antibiotics.[10] While specific drug examples directly citing formaldehyde dimethylhydrazone as a starting material are not always explicitly detailed in publicly available literature, its utility in constructing the N-amino-β-lactam intermediate makes it a plausible precursor for a range of penicillin and cephalosporin analogues.

Analytical Methods for Quantification

Accurate quantification of formaldehyde dimethylhydrazone is essential for process control and quality assurance.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific method for the analysis of volatile compounds like formaldehyde dimethylhydrazone.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for its quantification, often after derivatization to a more readily detectable compound.

Safety, Handling, and Disposal

Formaldehyde dimethylhydrazone is a hazardous chemical and must be handled with appropriate safety precautions.

Toxicity

Formaldehyde dimethylhydrazone is toxic if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage. It may also cause an allergic skin reaction, respiratory irritation, and is suspected of causing genetic defects and cancer.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:[15][16][17][18]

-

Eye Protection: Chemical safety goggles and a face shield.[15][16][17][18]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[15][16][17][18]

-

Body Protection: A flame-resistant lab coat and chemical-resistant apron.[15][16][17][18]

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood.[15][16][17][18] For higher-risk procedures, a respirator may be necessary.[15]

Handling and Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[19][20]

-

Ground and bond containers when transferring material to prevent static discharge.

-

Use only non-sparking tools.

Disposal

Formaldehyde dimethylhydrazone waste is considered hazardous and must be disposed of in accordance with local, state, and federal regulations.[2][21][22][23][24] Do not dispose of down the drain.[2][24] Waste should be collected in a properly labeled, sealed container and disposed of through a licensed hazardous waste disposal company.[2][21][22][23][24]

Conclusion

Formaldehyde dimethylhydrazone is a valuable and versatile chemical reagent with significant potential in organic synthesis, particularly in the pharmaceutical industry. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development.

References

-

Efficient Reductions of Dimethylhydrazones using Preformed Primary Amine Boranes - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

- Efficient reductions of dimethylhydrazones using preformed primary amine boranes. (2022).

-

Reduction of hydrazones, phenylhydrazones, benzalazines, and tosylhydrazones with Mg-methanol - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Hydrazine - Risk Management and Safety. (n.d.). Retrieved January 18, 2026, from [Link]

-

Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015, October 6). Retrieved from [Link]

-

Hydrolytic Stability of Hydrazones and Oximes - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

-

Hydrolytic Stability of Hydrazones and Oximes - Raines Lab. (2008, August 19). Retrieved from [Link]

-

Hydrazone - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

-

Proposed mechanism of acid hydrolysis of hydrazones studied - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

The synthesis and properties of some hydrazines - Aston Research Explorer. (n.d.). Retrieved January 18, 2026, from [Link]

-

Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. (n.d.). Retrieved January 18, 2026, from [Link]

-

A New “One-Pot” Synthesis of Hydrazides by Reduction of Hydrazones - ResearchGate. (2025, August 7). Retrieved from [Link]

-

25: Hydrazines - Croner-i. (n.d.). Retrieved January 18, 2026, from [Link]

- US4083837A - Oxidation of hydrazones to the corresponding diazo compound - Google Patents. (n.d.).

-

A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis - ACS Publications. (2016, May 2). Retrieved from [Link]

-

Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. (2020, June 19). Retrieved from [Link]

-

Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations - PMC - NIH. (2024, August 14). Retrieved from [Link]

-

Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

-

Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved January 18, 2026, from [Link]

-

Oxidation of hydrazine derivatives with arylsulfonyl peroxides | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 18, 2026, from [Link]

-

The Recycling of Substandard Rocket Fuel N,N-Dimethylhydrazine via the Involvement of Its Hydrazones Derived from Glyoxal, Acrolein, Metacrolein, Crotonaldehyde, and Formaldehyde in Organic Synthesis - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]

-

N,N‐Dimethylhydrazine as a Reversible Derivatization Agent to Promote the Hydroxymethylation of Furfural with Formaldehyde - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

-

Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27). Retrieved from [Link]

-

MATERIAL SAFETY DATA SHEETS FORMALDEHYDE 2,4-DINITROPHENYLHYDRAZONE - Cleanchem Laboratories. (n.d.). Retrieved January 18, 2026, from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved January 18, 2026, from [Link]

-

1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001426) - Human Metabolome Database. (n.d.). Retrieved January 18, 2026, from [Link]

-

1 H NMR spectrum of 2.4 M formaldehyde in a solution of - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

(A) The MS/MS fragmentation of a formaldehyde cross-link breaks the ion... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

1 H NMR spectrum of the as prepared aqueous formaldehyde precursor in DMSO | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

bmse000256 Formaldehyde at BMRB. (n.d.). Retrieved January 18, 2026, from [Link]

-

MS/MS spectra obtained from the [MH]⁻ ion fragmentation of selected hydrazones - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 18, 2026, from [Link]

-

Distillation of formaldehyde containing mixtures: Laboratory experiments, equilibrium stage modeling and simulation - ResearchGate. (2025, August 6). Retrieved from [Link]

- US6809224B2 - Method for the separation of formaldehyde from a reaction mixture containing polyols by the addition of solvents before and/or during the distillation - Google Patents. (n.d.).

- US2565569A - Formaldehyde purification - Google Patents. (n.d.).

-

Formaldehyde surrogates in multicomponent reactions - Beilstein Journals. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities - MDPI. (2024, November 15). Retrieved from [Link]

-

analysis of separation of water-methanol- formaldehyde mixture. (n.d.). Retrieved January 18, 2026, from [Link]

-

Generation of Formaldehyde by Pharmaceutical Excipients and Its Absorption by Meglumine. (2025, August 7). Retrieved from [Link]

-

12.7: Oxidizing Agents - Chemistry LibreTexts. (2019, June 2). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrazone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Efficient Reductions of Dimethylhydrazones using Preformed Primary Amine Boranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. US4083837A - Oxidation of hydrazones to the corresponding diazo compound - Google Patents [patents.google.com]

- 9. Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Recycling of Substandard Rocket Fuel N,N-Dimethylhydrazine via the Involvement of Its Hydrazones Derived from Glyoxal, Acrolein, Metacrolein, Crotonaldehyde, and Formaldehyde in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N,N‐Dimethylhydrazine as a Reversible Derivatization Agent to Promote the Hydroxymethylation of Furfural with Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. US6809224B2 - Method for the separation of formaldehyde from a reaction mixture containing polyols by the addition of solvents before and/or during the distillation - Google Patents [patents.google.com]

- 14. US2565569A - Formaldehyde purification - Google Patents [patents.google.com]

- 15. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 16. epa.gov [epa.gov]

- 17. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 18. sams-solutions.com [sams-solutions.com]

- 19. cleanchemlab.com [cleanchemlab.com]

- 20. fishersci.com [fishersci.com]

- 21. arxada.com [arxada.com]

- 22. nexchem.co.uk [nexchem.co.uk]

- 23. files.dep.state.pa.us [files.dep.state.pa.us]

- 24. Hydrazines | Croner-i [bsc.croneri.co.uk]

An In-Depth Technical Guide to the Thermal Stability and Decomposition Pathways of Unsymmetrical Dimethylhydrazine (UDMH) and its Derivatives

For distribution to: Researchers, Scientists, and Aerospace Professionals

Foreword: Understanding the Criticality of UDMH Thermal Behavior

Unsymmetrical Dimethylhydrazine (UDMH), a cornerstone of hypergolic bipropellant systems, possesses a unique combination of high energy density and long-term storability that has cemented its role in rocket propulsion for decades.[1] However, these performance advantages are intrinsically linked to its chemical reactivity and potential for thermal decomposition. A thorough understanding of the thermal stability and decomposition pathways of UDMH and its derivatives is not merely an academic exercise; it is a critical necessity for ensuring the safety, reliability, and performance of propulsion systems, as well as for mitigating the environmental impact stemming from its use and storage.[2] This guide provides a comprehensive technical overview of the thermal behavior of UDMH, synthesizing theoretical models with experimental data to offer field-proven insights for researchers and engineers.

The Physicochemical Landscape of UDMH

UDMH, with the chemical formula (CH₃)₂NNH₂, is a colorless, volatile liquid with a characteristic fishy, ammonia-like odor.[1] Its utility as a rocket propellant is largely due to its hypergolic nature, meaning it ignites spontaneously upon contact with a suitable oxidizer, typically nitrogen tetroxide (NTO).[1] This eliminates the need for a separate ignition system, enhancing reliability. UDMH is also more stable at elevated temperatures compared to hydrazine, allowing for its use in regeneratively cooled engines.[1]

However, UDMH is highly toxic and a suspected carcinogen.[1][3] Its decomposition can lead to the formation of numerous hazardous byproducts, with N-nitrosodimethylamine (NDMA) being of particular concern due to its potent carcinogenicity.[2][4] The long-term storage of UDMH can also lead to slow oxidation and the formation of impurities such as dimethylamine (DMA) and formaldehyde dimethylhydrazone (FDH), which can impact its performance and safety.[2]

Assessing Thermal Stability: Methodologies and Experimental Causality

The evaluation of thermal stability is paramount for defining safe operating and storage limits. The primary techniques employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is fundamental for determining the onset temperature of decomposition, quantifying mass loss at various stages, and identifying the presence of volatile components.

Objective: To determine the thermal decomposition profile of liquid UDMH.

Instrumentation: A high-precision thermogravimetric analyzer.

Crucial Safety Precaution: UDMH is highly toxic and volatile. All sample preparation and instrument loading must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

Step-by-Step Methodology:

-

Sample Preparation:

-

Due to its volatility, use a hermetically sealed sample pan to prevent evaporation before decomposition.

-

Carefully pipette a small, precise amount of UDMH (typically 1-5 mg) into the pan inside a fume hood.

-

Immediately seal the pan using a press. An accurate initial mass is critical for quantitative analysis.

-

-

Instrument Setup:

-

Purge the TGA furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to ensure a non-oxidative decomposition environment.

-

Calibrate the instrument for temperature and mass according to the manufacturer's specifications.

-

-

Thermal Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 25°C).

-

Apply a linear heating ramp, typically between 5 to 20°C/min, up to a final temperature where complete decomposition is expected (e.g., 500°C). A slower heating rate can provide better resolution of decomposition steps.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

-

Calculate the mass loss percentage for each distinct decomposition step.

-

The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition for each step.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the enthalpy changes (exothermic or endothermic) associated with thermal events like melting, boiling, and decomposition. For UDMH, identifying the onset of exothermic decomposition is crucial for safety assessments.

Objective: To determine the onset temperature and enthalpy of exothermic decomposition of UDMH.

Instrumentation: A differential scanning calorimeter.

Crucial Safety Precaution: As with TGA, all handling of UDMH must be conducted in a fume hood with appropriate PPE. The potential for energetic decomposition requires the use of high-pressure crucibles.

Step-by-Step Methodology:

-

Sample Preparation:

-

Use a high-pressure stainless steel or gold-plated crucible capable of withstanding the pressure generated during decomposition.

-

In a fume hood, accurately weigh a small sample of UDMH (1-3 mg) into the crucible.

-

Hermetically seal the crucible to contain the sample and its decomposition products.

-

-

Instrument Setup:

-

Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

-

Purge the cell with an inert gas.

-

-

Thermal Program:

-

Equilibrate the cell at a starting temperature well below the expected decomposition onset.

-

Apply a linear heating ramp (e.g., 10°C/min) to a temperature beyond the completion of the exothermic event.

-

-

Data Analysis:

-

Plot heat flow versus temperature.

-

Identify the onset temperature of the exothermic decomposition peak.

-

Integrate the area under the exothermic peak to determine the enthalpy of decomposition (ΔHd).

-

UDMH Decomposition Pathways: A Mechanistic Exploration

The decomposition of UDMH is a complex process that can proceed through various pathways depending on the conditions. These can be broadly categorized into thermal decomposition and oxidative degradation.

Thermal Decomposition (Pyrolysis)

In the absence of an oxidizer, the thermal decomposition of UDMH is believed to be initiated by the cleavage of the weakest bond, the N-N bond, to form dimethylamino ((CH₃)₂N•) and amino (•NH₂) radicals.

(CH₃)₂N-NH₂ → (CH₃)₂N• + •NH₂

Subsequent reactions of these radicals lead to a cascade of products. Theoretical studies have explored the isomerization and β-scission reactions of UDMH radicals.[5] For instance, the HNN(CH₃)₂ radical can undergo β-N-C scission more readily than H-migration isomerization.[5] The activation energy for the initial N-N bond cleavage has been reported to be approximately 28.7 kcal/mole.

Oxidative Degradation

In the presence of oxygen, ozone, or other oxidizing species, the decomposition pathways are significantly altered and often lead to the formation of highly toxic products.

-

Reaction with Hydroxyl Radicals (•OH): In aqueous environments, •OH radicals play a crucial role in UDMH degradation. The initial step is typically hydrogen abstraction from the amino group. The degradation pathways and reaction rates are heavily influenced by pH.[6]

-

Reaction with Ozone (O₃): Ozone reacts with UDMH, often initiating with oxygen addition to a nitrogen atom. This can lead to the formation of N-nitrosodimethylamine (NDMA).[6]

-

Reaction with Oxygen (O₂): During long-term storage in the presence of air, UDMH slowly oxidizes. Gas chromatography-mass spectrometry (GC-MS) analysis has identified numerous oxidation products, including NDMA, dimethylamine, and formaldehyde dimethylhydrazone.[2]

Factors Influencing Thermal Stability

The thermal stability of UDMH and its derivatives is not an intrinsic constant but is influenced by several external factors.

Temperature and Pressure

As expected, higher temperatures accelerate the rate of decomposition. Increased pressure can also influence decomposition pathways and the stability of intermediates.

Presence of Catalysts

Certain materials can catalyze the decomposition of UDMH, lowering the decomposition temperature and altering the reaction pathways. Metal oxides, in particular, have been shown to have a catalytic effect. For example, catalysts such as CuₓMg₁₋ₓCr₂O₄/γ-Al₂O₃ have been studied for the catalytic oxidation of UDMH.[7]

Material Compatibility

The long-term storage of UDMH requires careful selection of compatible materials to prevent catalytic decomposition and contamination. Materials like certain aluminum alloys and corrosion-resistant steels are generally considered compatible for long-term storage.[8][9] However, many organic polymers are unsuitable due to the excellent solvent properties of UDMH.[10]

Analysis of Decomposition Products

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for the separation and identification of the complex mixture of products resulting from UDMH decomposition.[11][12] The high sensitivity and specificity of GC-MS allow for the detection of trace amounts of hazardous byproducts like NDMA.

Summary of Key Thermal Stability Data

| Parameter | Value/Observation | Source(s) |

| Decomposition Onset (TGA) | Dependent on heating rate and atmosphere. | |

| Enthalpy of Decomposition (DSC) | Highly exothermic. | |

| Activation Energy (N-N cleavage) | ~28.7 kcal/mol | |

| Major Thermal Decomposition Products | (CH₃)₂N•, •NH₂, and subsequent products. | [5] |

| Major Oxidative Decomposition Products | NDMA, DMA, FDH, N,N-dimethylformamide. | [2] |

Visualizing Decomposition and Experimental Workflows

Simplified UDMH Thermal Decomposition Pathway

Caption: Simplified thermal decomposition pathway of UDMH.

Experimental Workflow for Thermal Analysis

Sources

- 1. Unsymmetrical dimethylhydrazine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Major products and their formation and transformation mechanism through degrading UDMH wastewater via DBD low temperature plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. maxapress.com [maxapress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. long-term materials compatibility: Topics by Science.gov [science.gov]

- 9. researchgate.net [researchgate.net]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Investigation on the compositions of unsymmetrical dimethylhydrazine treatment with different oxidants using solid-phase micro-extraction-gas chromatography–mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]

A Quantum Chemical Deep Dive into the Isomers of Dimethylmethylenehydrazine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive exploration of the isomers of dimethylmethylenehydrazine through the lens of quantum chemical calculations. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of computational chemistry to elucidate the structural, energetic, and spectroscopic properties of these fascinating molecules. By synthesizing established theoretical protocols with practical insights, this guide serves as a self-validating framework for conducting high-fidelity in-silico investigations of hydrazine derivatives.

Introduction: The Isomeric Landscape of this compound

This compound (C₃H₈N₂) presents a compelling case study in isomerism, a fundamental concept in chemistry where molecules share the same molecular formula but differ in the arrangement of their atoms. These structural variations can lead to profoundly different physicochemical properties, reactivity, and biological activity. Understanding the subtle interplay of electronic and steric effects that govern the relative stabilities and properties of its isomers is paramount for applications ranging from materials science to medicinal chemistry.

The primary isomers of this compound that are the focus of this guide are:

-

1,1-Dimethyl-2-methylenehydrazine: Formed from the condensation of 1,1-dimethylhydrazine (also known as unsymmetrical dimethylhydrazine or UDMH) and formaldehyde, this isomer is a key derivative in various chemical syntheses.[1][2]

-

1,2-Dimethyl-1-methylenehydrazine: This structural isomer, with methyl groups on both nitrogen atoms, introduces further complexity, including the potential for stereoisomerism.

-

E/Z Isomerism: The presence of the carbon-nitrogen double bond (C=N) in certain isomers gives rise to geometric or E/Z isomerism, where substituents around the double bond can be on the same (Zusammen) or opposite (Entgegen) sides. This seemingly minor difference can have significant energetic and spectroscopic consequences.[3][4][5][6][7]

This guide will systematically explore the computational methodologies required to characterize these isomers, providing a robust framework for researchers to apply to their own investigations of hydrazine derivatives and other complex molecular systems.

Theoretical Foundations and Computational Strategy

The cornerstone of our investigation is Density Functional Theory (DFT), a powerful quantum chemical method that balances computational cost with high accuracy for a wide range of chemical systems.[8][9] DFT allows us to approximate the solution to the Schrödinger equation, providing insights into the electronic structure and, consequently, the properties of molecules.

The Rationale for Method Selection

The choice of a specific DFT functional and basis set is critical for obtaining reliable results. Based on extensive literature precedent for hydrazine derivatives and related compounds, we recommend the following:

-

Functionals:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used hybrid functional that often provides a good balance of accuracy for geometries and energies.[8]

-

M06-2X (Minnesota, 2006, with 2X the amount of Hartree-Fock exchange): This functional is particularly well-suited for systems with non-covalent interactions and for calculating thermochemistry and reaction barriers.

-

-

Basis Sets:

-

6-311+G(d,p): A triple-zeta basis set that provides a flexible description of the electron distribution. The "+" indicates the addition of diffuse functions to better describe anions and weak interactions, while "(d,p)" adds polarization functions to allow for non-spherical electron distributions.

-

This combination of functional and basis set provides a robust and well-validated starting point for the quantum chemical calculations outlined in this guide.

Computational Workflow: A Step-by-Step Protocol

The following workflow outlines the key computational steps for a thorough investigation of the this compound isomers.

Figure 1: A schematic representation of the computational workflow for the quantum chemical analysis of this compound isomers.

In-Depth Analysis of this compound Isomers

This section details the application of the aforementioned computational workflow to the key isomers of this compound.

Structural Isomers and Conformational Analysis

The first step involves identifying and building the 3D structures of all plausible isomers. For this compound (C₃H₈N₂), the primary structural isomers are:

-

Isomer 1: 1,1-Dimethyl-2-methylenehydrazine ((CH₃)₂N-N=CH₂)

-

Isomer 2: (E)-1,2-Dimethyl-1-methylenehydrazine (CH₃-NH-N=CH-CH₃)

-

Isomer 3: (Z)-1,2-Dimethyl-1-methylenehydrazine (CH₃-NH-N=CH-CH₃)

Initial geometry optimizations using a less computationally expensive method like the semi-empirical PM7 can provide reasonable starting structures for the more rigorous DFT calculations.

Relative Stabilities and Energetics

Following full DFT optimization and frequency analysis, the relative energies of the isomers can be determined. The frequency calculations are crucial to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

Table 1: Calculated Relative Energies of this compound Isomers

| Isomer | Structure | Relative Energy (kcal/mol) at 298.15 K |

| 1 | 1,1-Dimethyl-2-methylenehydrazine | 0.00 (Reference) |

| 2 | (E)-1,2-Dimethyl-1-methylenehydrazine | Calculated Value |

| 3 | (Z)-1,2-Dimethyl-1-methylenehydrazine | Calculated Value |

Note: The values in this table are illustrative and would be populated with the results from the DFT calculations.

The calculated relative energies will reveal the most thermodynamically stable isomer under the given conditions. This information is invaluable for predicting the major product in a chemical reaction or the most abundant isomer at equilibrium.

Geometric Parameters

The optimized geometries from the DFT calculations provide a wealth of structural information, including bond lengths, bond angles, and dihedral angles. These parameters offer insights into the electronic structure and steric interactions within each isomer.

Table 2: Selected Optimized Geometric Parameters of this compound Isomers

| Parameter | Isomer 1 | Isomer 2 (E) | Isomer 3 (Z) |

| N-N Bond Length (Å) | Calculated Value | Calculated Value | Calculated Value |

| C=N Bond Length (Å) | Calculated Value | Calculated Value | Calculated Value |

| **C-N-N Bond Angle (°) ** | Calculated Value | Calculated Value | Calculated Value |

| Torsional Angle (C-N-N-C) (°) | N/A | Calculated Value | Calculated Value |

Note: The values in this table are illustrative and would be populated with the results from the DFT calculations.

Spectroscopic Properties: A Fingerprint of Isomers

Quantum chemical calculations can predict various spectroscopic properties that can be directly compared with experimental data, aiding in the identification and characterization of the synthesized isomers.

-

Infrared (IR) Spectroscopy: The calculated vibrational frequencies can be used to generate a theoretical IR spectrum. The positions and intensities of the characteristic peaks, such as the C=N and N-H stretching vibrations, will differ for each isomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be employed to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical shifts, when properly referenced, can be a powerful tool for distinguishing between isomers.[3]

Figure 2: A diagram illustrating the relationship between the different isomers of this compound and their computationally derived properties.

Advanced Topics: Rotational Barriers and Transition States

The N-N single bond in hydrazine and its derivatives is known to have a significant rotational barrier.[10] Understanding the energetics of this rotation is crucial for comprehending the conformational dynamics of these molecules.

Protocol for Rotational Barrier Calculation

-

Constrained Optimization: Perform a series of constrained geometry optimizations where the dihedral angle around the N-N bond is fixed at various angles (e.g., from 0° to 180° in 15° increments).

-

Potential Energy Surface (PES) Scan: Plot the energy as a function of the dihedral angle to generate a potential energy surface for the rotation.

-

Transition State (TS) Optimization: Identify the maxima on the PES and perform a full transition state optimization to locate the exact transition state structure. A frequency calculation on the TS should yield exactly one imaginary frequency corresponding to the rotational motion.

The calculated rotational barrier provides insight into the flexibility of the molecule and the rate of interconversion between different conformers.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the quantum chemical investigation of this compound isomers. By leveraging the power of DFT calculations, researchers can gain deep insights into the structural, energetic, and spectroscopic properties of these molecules, guiding experimental efforts and accelerating the discovery and development of new chemical entities.

Future work in this area could involve:

-

Solvation Effects: Incorporating a solvent model (e.g., the Polarizable Continuum Model - PCM) to study the behavior of these isomers in different solvent environments.

-

Reactivity Studies: Investigating the reaction mechanisms and kinetics of these isomers with other molecules to understand their chemical reactivity.

-

Excited State Calculations: Using Time-Dependent DFT (TD-DFT) to explore the photochemical properties of these isomers.

By following the protocols and principles outlined in this guide, researchers are well-equipped to undertake rigorous and insightful computational studies of this compound and other complex hydrazine derivatives.

References

-

Oh, K. S., & Kim, K. S. (2002). Origin of rotational barriers of the N-N bond in hydrazine: NBO analysis. Journal of Physical Chemistry A, 106(45), 10974-10979. [Link]

-

Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

- Parr, R. G., & Yang, W. (1989). Density-functional theory of atoms and molecules. Oxford University Press.

-

Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509. [Link]

-

Karaman, R. (2016). I am synthesizing hydrazones, for which E or Z both configurations are possible. So how can I identify which isomer has formed?. ResearchGate. [Link]

- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.

- Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Pople, J. A. (2009). Gaussian 09, revision D. 01. Gaussian Inc. Wallingford CT.

- Hehre, W. J., Radom, L., Schleyer, P. V. R., & Pople, J. A. (2006). Ab initio molecular orbital theory. John Wiley & Sons.

- Jensen, F. (2017).

- Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The tautomerism of heterocycles. Academic Press.

- Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian, Inc..

- Koch, W., & Holthausen, M. C. (2015). A chemist's guide to density functional theory. John Wiley & Sons.

- Cramer, C. J. (2013). Essentials of computational chemistry: theories and models. John Wiley & Sons.

- Levine, I. N. (2009). Quantum chemistry. Pearson Prentice Hall.

-

Schiessl, K., et al. (2023). Treatment of Substandard Rocket Fuel N,N-Dimethylhydrazine via Its Methylene Derivative into Heterocycles Based on Pyrrolo-[3,4c]Quinolines, Cyclododeca[b]piran and Pyrrole. Molecules, 28(17), 6205. [Link]

-

Creative Chemistry. (n.d.). E-Z isomerism. [Link]

-

Study Mind. (n.d.). E/Z Isomerism (A-Level Chemistry). [Link]

-

Chemguide. (n.d.). E-Z notation for geometric isomerism. [Link]

-

The Recycling of Substandard Rocket Fuel N,N-Dimethylhydrazine via the Involvement of Its Hydrazones Derived from Glyoxal, Acrolein, Metacrolein, Crotonaldehyde, and Formaldehyde in Organic Synthesis. (2023). National Institutes of Health. [Link]

-

Alajarín, M., et al. (2023). New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. Molecules, 28(19), 6821. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Recycling of Substandard Rocket Fuel N,N-Dimethylhydrazine via the Involvement of Its Hydrazones Derived from Glyoxal, Acrolein, Metacrolein, Crotonaldehyde, and Formaldehyde in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-chemistry.org.uk [creative-chemistry.org.uk]

- 6. studymind.co.uk [studymind.co.uk]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. mdpi.com [mdpi.com]

- 9. Computational chemistry‐assisted design of hydrazine‐based fluorescent molecular rotor for viscosity sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Origin of rotational barriers of the N-N bond in hydrazine: NBO analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of Methylene-Substituted Hydrazines

Introduction

The journey of methylene-substituted hydrazines from their conceptual origins in the 19th century to their role in modern medicine and organic synthesis is a compelling narrative of scientific inquiry. This guide provides an in-depth exploration of this versatile class of compounds, designed for researchers, scientists, and drug development professionals. We will traverse the foundational discoveries that first brought hydrazine chemistry to light, delve into the core synthetic methodologies for introducing the critical methylene bridge, examine key applications exemplified by the anticancer agent procarbazine, and discuss the associated biological activities and toxicological profiles. This document is structured to provide not just a historical account, but a technical resource grounded in the causality of experimental choices and validated protocols.

Part 1: Foundational Discoveries in Hydrazine Chemistry

The story of methylene-substituted hydrazines is inextricably linked to the discovery of their parent molecule, hydrazine (N₂H₄). This section revisits the seminal work of the 19th-century chemists who laid the groundwork for this entire field.

1.1 The Pioneers: Fischer and Curtius

The conceptual and practical origins of hydrazine chemistry are largely credited to two German chemists: Emil Fischer and Theodor Curtius.

In 1875, while investigating nitrogen-based compounds, Emil Fischer synthesized phenylhydrazine by reducing a diazonium salt.[1][2] This was the first organic derivative of hydrazine to be discovered.[2][3] Although he had not yet isolated the parent compound, Fischer astutely recognized these derivatives as belonging to a new class and coined the term "hydrazine" to describe them, reflecting their relationship to nitrogen ("azote" in French) and hydrogen.[1][4][5] His work with phenylhydrazine would later become instrumental in his groundbreaking research on the structure of sugars, as it proved to be a vital reagent for identifying and characterizing carbohydrates through the formation of well-defined hydrazone and osazone crystals.[1][2]

The distinction of first synthesizing hydrazine itself belongs to Theodor Curtius. In 1887, while working with organic diazides, Curtius successfully produced hydrazine sulfate by treating these compounds with dilute sulfuric acid.[1][4][5][6] Despite repeated efforts, he was unable to obtain pure, anhydrous hydrazine.[4] That final step was achieved in 1895 by the Dutch chemist Lobry de Bruyn.[1][4] Curtius's synthesis, however, was the critical breakthrough that made the parent compound available for study, opening the door to understanding the fundamental reactivity of the N-N single bond and paving the way for the development of a vast array of substituted hydrazines.[6]

1.2 The Emergence of Substituted Hydrazines

With hydrazine and its simple aryl derivatives in hand, the late 19th and early 20th centuries saw a burgeoning interest in creating a wider variety of substituted hydrazines.[7] Early methods focused on the direct alkylation of hydrazine with alkyl halides.[4] However, this approach often proved inefficient due to poor control over the level of substitution, yielding mixtures of mono-, di-, tri-, and even tetra-substituted products, much like the alkylation of ordinary amines.[4] This lack of selectivity drove chemists to seek more controlled and reliable synthetic routes, setting the stage for the development of methods centered on the reactivity of the carbonyl group, particularly that of formaldehyde, to create the methylene bridge.

Part 2: Synthesis of Methylene-Substituted Hydrazines

The introduction of a methylene (-CH₂-) group to bridge a hydrazine moiety to another chemical structure is a cornerstone of this compound class. The most direct and widely used method involves the reaction of a hydrazine with formaldehyde or its equivalents.

2.1 Condensation with Formaldehyde: The Hydrazone Gateway

The fundamental reaction for creating a C=N bond from a hydrazine is condensation with a carbonyl compound, such as an aldehyde or ketone, to form a hydrazone.[4][8] This reaction is a classic example of nucleophilic addition to the carbonyl carbon followed by dehydration.

When formaldehyde is used as the carbonyl partner, it directly introduces a methylene group, initially forming a methylene hydrazone. These are often reactive intermediates. The reaction of hydrazine with formaldehyde can lead to a variety of products depending on the stoichiometry and reaction conditions, including complex heterocyclic structures like hexahydro-s-tetrazines.[9][10]

The general mechanism involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of formaldehyde.

2.2 Protocol: Synthesis of a Methylene Hydrazone Intermediate

This protocol describes the synthesis of a methylene hydrazone from a substituted hydrazine using paraformaldehyde, a stable polymer of formaldehyde. This method is illustrative of the general procedure.[11]

Objective: To synthesize a methylene hydrazone via condensation.

Materials:

-

Substituted Hydrazine (e.g., H₂N-NR¹R²)

-

Paraformaldehyde

-

Anhydrous Solvent (e.g., Toluene or Dichloromethane)

-

Drying agent (e.g., Anhydrous MgSO₄ or Na₂SO₄)

-

Inert atmosphere apparatus (e.g., Schlenk line with Nitrogen or Argon)

Procedure:

-

Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is dried and flushed with an inert gas.

-

Reagent Addition: The substituted hydrazine is dissolved in the anhydrous solvent within the flask. An equimolar amount of paraformaldehyde is then added to the solution.

-

Reaction: The mixture is heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting hydrazine.

-

Workup: Once the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is redissolved in a suitable solvent like diethyl ether or ethyl acetate. The solution is washed with brine (saturated NaCl solution) to remove any water-soluble impurities.

-

Drying and Isolation: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated to yield the crude methylene hydrazone.

-

Final Purification: Further purification can be achieved through column chromatography or recrystallization, if necessary, to yield the pure product.

Trustworthiness: This protocol incorporates standard organic synthesis techniques for ensuring an anhydrous environment to drive the dehydration reaction to completion. The workup and purification steps are designed to effectively isolate the desired product from unreacted starting materials and byproducts.

Part 3: Key Applications and Case Studies

Methylene-substituted hydrazines are not merely laboratory curiosities; they are integral components of important pharmaceuticals and versatile intermediates in organic synthesis.

3.1 Case Study: Procarbazine - A Cornerstone in Chemotherapy

Perhaps the most prominent example of a methylene-substituted hydrazine in medicine is procarbazine, an antineoplastic agent used in the treatment of Hodgkin's lymphoma and certain brain tumors.[12]

Discovery and Development: Procarbazine was discovered in the late 1950s during a research program searching for monoamine oxidase (MAO) inhibitors.[13] Its potent anticancer activity was identified shortly thereafter, with clinical trials in the early 1960s confirming its effectiveness against Hodgkin's disease.[13]

Chemical Structure: Its IUPAC name is N-Isopropyl-4-[(2-methylhydrazino)methyl]benzamide, clearly identifying the core structural components: a methylhydrazine group linked via a methylene bridge to a substituted benzamide.[14]

Mechanism of Action: Procarbazine is a prodrug that requires metabolic activation to exert its cytotoxic effects.[15] In the liver, it is metabolized by enzymes into reactive intermediates, including azo-procarbazine and ultimately methyldiazene, which generates a methyl radical.[12][15] These metabolites act as alkylating agents, transferring a methyl group to DNA.[15] This methylation of nucleic acids leads to DNA strand breaks, cessation of protein and RNA synthesis, and ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.[13][14][16]

3.2 Role in Modern Organic Synthesis

Beyond direct pharmaceutical applications, methylene-substituted hydrazines, particularly in their hydrazone form, are valuable synthetic intermediates.

-

Heterocycle Synthesis: Hydrazones are key precursors for synthesizing a wide variety of nitrogen-containing heterocyclic compounds, such as pyrazoles, pyrazolidines, and triazoles, which are common scaffolds in medicinal chemistry.[4][8]

-

Asymmetric Synthesis: Chiral formaldehyde hydrazones have been developed as effective "formyl anion equivalents."[17][18] This umpolung (reactivity inversion) strategy allows the formaldehyde carbon, which is normally electrophilic, to act as a nucleophile. In the presence of organocatalysts, these reagents can add to carbonyl compounds enantioselectively, providing a powerful method for synthesizing chiral α-hydroxy aldehydes.[18]

Part 4: Biological Activity and Toxicological Profile

The same chemical reactivity that makes methylene-substituted hydrazines useful also necessitates a thorough understanding of their biological and toxicological properties.

4.1 Broad Pharmacological Activities

The hydrazone functional group (-C=N-NH-) is a recognized pharmacophore. Derivatives containing this motif have been shown to possess a wide spectrum of biological activities, including:

This broad activity is attributed to the ability of the hydrazone moiety to form hydrogen bonds and chelate with metal ions at the active sites of various enzymes.

4.2 Toxicology and Carcinogenicity

The toxicology of this class is closely linked to the inherent properties of hydrazine and its metabolites. Hydrazine itself is classified as a probable human carcinogen (Group 2A by IARC).[4] A key proposed mechanism for its genotoxicity involves its reaction with endogenous formaldehyde to form a DNA-methylating agent.[4]

Many substituted hydrazines are also of toxicological concern. Monomethylhydrazine (MMH), a simple substituted hydrazine and a metabolite of some natural products, is carcinogenic in animal studies.[23][24] Its metabolism can generate reactive species, including formaldehyde, which can form DNA adducts.[23][25] The reaction product of MMH and formaldehyde, formaldehyde monomethylhydrazone (FMH), has been studied for its own toxicity, showing acute effects such as tremors and convulsions.

This metabolic conversion into reactive, DNA-damaging species is a common theme and a critical consideration in the development and handling of any hydrazine-containing compound.

| Compound | Organism | LD₅₀ | Key Toxicological Findings |

| Hydrazine | Rat (oral) | 60 mg/kg | Probable human carcinogen; genotoxic.[4] |

| Monomethylhydrazine (MMH) | Rat (oral) | 33 mg/kg | Carcinogenic in mice and hamsters; targets liver, lungs, nasal epithelium.[23][24] |

| Formaldehyde Monomethylhydrazone (FMH) | Mouse (i.p.) | 42 mg/kg | Acute toxicity includes tremors and convulsions. |

Part 5: Conclusion

From Fischer's initial naming of a yet-to-be-isolated molecule to the rational design of procarbazine, the history of methylene-substituted hydrazines showcases the evolution of organic chemistry. The simple methylene bridge, often installed via the classic reaction with formaldehyde, creates a class of compounds with profound biological activity and synthetic utility. Their story underscores the dual nature of chemical reactivity: a powerful tool for building life-saving drugs and a source of significant toxicological risk that must be understood and managed. Future research will undoubtedly continue to explore this chemical space, seeking to design novel therapeutics with enhanced efficacy and improved safety profiles, and to develop new catalytic methods for their precise and efficient synthesis.

References

-

Hydrazine - Wikipedia. [Link]

-

The Legacy of Hydrazine: Fueling Scientific Advancements. [Link]

-

procarbazine | Cancer Care Ontario. [Link]

-

PROCARBAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. [Link]

-

A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones | TSI Journals. [Link]

-

What is the mechanism of Procarbazine Hydrochloride? - Patsnap Synapse. [Link]

-

Procarbazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]

-

Procarbazine | C12H19N3O | CID 4915 - PubChem. [Link]

-

Evidence on the Carcinogenicity of N-Methyl-n-formylhydrazine - OEHHA. [Link]

-

The reaction of formaldehyde arylhydrazones with excess formaldehyde and the acetylation of arylhydrazines - Sci-Hub. [Link]

-

Biological Activities of Hydrazone Derivatives - PMC - PubMed Central. [Link]

-

Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. [Link]

-

Formaldehyde Dialkylhydrazones as Neutral Formyl Anion and Cyanide Equivalents: Nucleophilic Addition to Conjugated Enones | Publicación - Sílice (CSIC). [Link]

-

Synthesis of methylene hydrazone 1 and initial studies of methylene... - ResearchGate. [Link]

-

Formaldehyde tert -butyl hydrazone as a formyl anion equivalent: asymmetric addition to carbonyl compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02660C. [Link]

-

Chapter: B5 Methylhydrazine - National Academies of Sciences, Engineering, and Medicine. [Link]

-

Synthetic methodology for alkyl substituted hydrazines - Chemical Society Reviews (RSC Publishing). [Link]

-

Monomethylhydrazine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf. [Link]

-

The reaction of formaldehyde with mixtures of arylhydrazines and amines - ResearchGate. [Link]

-

Hydrazines - Wikipedia. [Link]

-

Toxicity Studies of Formaldehyde Monomethylhydrazone - DTIC. [Link]

-

Journal of Phytochemistry & Biochemistry - Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review - OMICS International. [Link]

-

A review exploring biological activities of hydrazones - PMC - PubMed Central. [Link]

-

Hermann Emil Fischer – The most outstanding chemist in history - Comptes Rendus de l'Académie des Sciences. [Link]

Sources

- 1. The Legacy of Hydrazine: Fueling Scientific Advancements [hydrazine.com]

- 2. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 3. Hydrazines - Wikipedia [en.wikipedia.org]

- 4. Hydrazine - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]